2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound with the molecular formula C17H21N5O2S and a molecular weight of 359.45 g/mol. This compound features a variety of structural components commonly found in pharmaceuticals and agrochemicals, particularly those related to imidazole and triazole derivatives. Its purity is typically around 95%, making it suitable for research applications in medicinal chemistry and related fields.
The compound is cataloged in chemical databases such as PubChem, where it is identified by its IUPAC name and various structural representations including InChI and SMILES notations. These databases provide essential information for researchers looking to utilize this compound in their work.
The synthesis of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be achieved through several methods involving the reaction of appropriate precursors. One common approach involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole to yield intermediates that can be converted into the desired amide structure through acylation reactions with various acyl chlorides or anhydrides .
The synthesis typically requires controlled conditions such as temperature and solvent choice (often dichloromethane or similar solvents) to facilitate the formation of key intermediates. The reaction mechanisms involve nucleophilic attacks on electrophilic centers followed by elimination or substitution reactions leading to the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure of synthesized compounds .
The molecular structure of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can be represented using various structural formulas:
InChI: InChI=1S/C17H21N5O2S/c23-15(18-11-14-7-4-10-24-14)12-25-17-20-19-16-21(8-9-22(16)17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,18,23)
SMILES: C1CC(OC1)CNC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Molecular Formula: C17H21N5O2S
Molecular Weight: 359.45 g/mol.
The compound exhibits a complex three-dimensional structure that includes multiple rings and functional groups contributing to its chemical properties and potential biological activity.
The compound participates in various chemical reactions typical for thioamides and imidazole derivatives. Key reactions include:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity for desired products. Reaction conditions such as temperature and pH are critical for optimizing yields and purity of the final product .
The mechanism of action for compounds like 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves interaction with biological targets such as enzymes or receptors within cells.
Research indicates that such compounds may exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation or survival. For instance, they may act as inhibitors of tubulin polymerization or interfere with signaling pathways associated with tumor growth .
The compound is expected to have moderate solubility in organic solvents due to its complex structure but limited solubility in water due to hydrophobic components.
Key chemical properties include:
Relevant analyses include spectroscopic methods (e.g., NMR, IR) to characterize functional groups and confirm structural integrity .
This compound has potential applications in:
CAS No.: 24622-61-5
CAS No.: 10441-87-9
CAS No.:
CAS No.:
CAS No.: 33157-07-2
CAS No.: 63719-82-4